Product packaging for Z-Lys(Ac)-NH(Cat. No.:)

Z-Lys(Ac)-NH

Cat. No.: B12098679
M. Wt: 321.37 g/mol
InChI Key: NFZAFYSRHSRTDI-UHFFFAOYSA-N
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Description

Z-Lys(Ac)-NH is a chemically protected lysine derivative specifically designed for advanced peptide synthesis and pharmaceutical research. This compound serves as a critical intermediate in the development of complex peptide mimetics, particularly in the construction of ligands for opioid receptor studies. Scientific research utilizes protected lysine variants like this to systematically explore structure-activity relationships. A key application documented in scientific literature is its use in synthesizing analogs of the potent delta-opioid (δ-opioid) receptor antagonist Dmt-Tic pharmacophore. Incorporating side-chain protected lysine, such as an Nε-acetylated derivative, into this pharmacophore has been shown to produce ligands with potent and selective δ-opioid antagonist activity (pA2 = 7.81-8.27) . The dual protection (Z-group on the alpha-amine and Acetyl on the epsilon-amine) allows for precise, sequential peptide chain elongation, making this reagent invaluable for producing targeted molecules for neurological and pharmacological research. The compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O4 B12098679 Z-Lys(Ac)-NH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

benzyl N-(6-acetamido-1-amino-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

NFZAFYSRHSRTDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Z Lys Ac Nh

Solution-Phase Synthetic Routes for Nα-Benzyloxycarbonyl-Nε-Acetyllysine Amide and its Direct Precursors

Solution-phase synthesis offers a versatile approach for preparing modified amino acids and small peptides, allowing for detailed control over reaction conditions and purification. The synthesis of Z-Lys(Ac)-NH typically involves a sequence of protection, modification, and coupling steps. A common strategy begins with lysine (B10760008) or a suitably protected lysine derivative.

The Nα-amino group is first protected, often with the benzyloxycarbonyl (Z) group, which is introduced using reagents like benzyl (B1604629) chloroformate (Z-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) researchgate.netwiley-vch.de. This yields Nα-Z-L-lysine. Subsequently, the ε-amino group of lysine is acetylated. This can be achieved using acetic anhydride (B1165640) in the presence of a base, leading to Nα-Z-Nε-acetyl-L-lysine (Z-Lys(Ac)-OH) nih.govroyalsocietypublishing.orgru.nl. The final step involves the amidation of the carboxylic acid group. This is commonly accomplished using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), reacting with ammonia (B1221849) or a primary amine royalsocietypublishing.orgnih.govd-nb.infonih.govnih.gov. For instance, Z-Lys(Ac)-OH can be activated and reacted with ammonia to form this compound₂.

Alternatively, the synthesis might commence with lysinamide, followed by sequential protection of the α-amino group with the Z group and acetylation of the ε-amino group d-nb.infobeilstein-journals.org. The choice of synthetic route and the order of protection and modification steps are dictated by the need to maintain orthogonality and prevent side reactions, ensuring high purity of the final product.

Solid-Phase Synthesis Methodologies for Incorporating Nε-Acetylated Lysine Residues into Peptidic Constructs

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides efficiently. For the incorporation of Nε-acetylated lysine residues, pre-functionalized building blocks are typically employed. The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the α-amino group is protected by Fmoc, and the ε-amino group is protected by an acetyl group, often in the form of Fmoc-Lys(Ac)-OH.

Specialized resins, such as Nα-Fmoc-Nε-acetyl-lysine Merrifield resin, are commercially available, facilitating direct coupling of the Nε-acetylated lysine to the solid support at the C-terminus of a growing peptide chain chemimpex.com. Alternatively, Fmoc-Lys(Ac)-OH can be coupled to a resin-bound peptide using standard SPPS protocols. This involves a repetitive cycle of Fmoc deprotection (typically with piperidine), followed by activation of the carboxyl group of the incoming Fmoc-amino acid and its coupling to the deprotected N-terminus of the resin-bound peptide. The Nε-acetyl group remains intact throughout the Fmoc-based SPPS cycle, as it is stable to the basic conditions used for Fmoc removal. It is typically cleaved during the final global deprotection step, often using trifluoroacetic acid (TFA), along with other side-chain protecting groups beilstein-journals.orgbiorxiv.org. The use of Nε-acetylated lysine residues in SPPS has been demonstrated in the synthesis of various peptide analogs, including those for studying post-translational modifications or opioid receptor interactions nih.govcdnsciencepub.com.

Protective Group Chemistry Considerations in the Synthesis of Lysine Amide Derivatives

The successful synthesis of this compound and its incorporation into peptides relies heavily on judicious selection and management of protective groups. The benzyloxycarbonyl (Z) group is a classic α-amino protecting group, introduced by Bergmann and Zervas, valued for its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation researchgate.netwiley-vch.de. Its stability makes it suitable for solution-phase synthesis where it can withstand various coupling and modification steps.

The acetyl (Ac) group serves as the modification on the ε-amino group of lysine. It is a relatively stable acyl group that mimics natural post-translational modifications and is often employed to study the biological roles of lysine acetylation nih.govroyalsocietypublishing.orgru.nlnih.gov. In the context of SPPS, while the Z group is less commonly used for the α-amino protection (Fmoc being preferred), the principle of orthogonality is paramount. Side-chain protecting groups for lysine, such as tert-butyloxycarbonyl (Boc) or trityl (Trt), are chosen to be stable to the conditions used for α-amino deprotection (e.g., piperidine (B6355638) for Fmoc) but labile to the final cleavage cocktail (e.g., TFA) beilstein-journals.orgug.edu.pl.

For the formation of the amide linkage at the C-terminus, coupling reagents like DCC, WSC, HATU, or TBTU are employed, often with additives like HOBt to enhance coupling efficiency and suppress racemization royalsocietypublishing.orgnih.govd-nb.infonih.govnih.govbeilstein-journals.org. The choice of coupling agent and reaction conditions is critical to ensure efficient amide bond formation without unwanted side reactions or epimerization of chiral centers.

Generation of Nε-Acetylated Lysine Amide Analogs and Related Lysine-Based Peptides

The synthetic flexibility afforded by lysine allows for the generation of numerous analogs and peptides incorporating Nε-acetylated lysine amide functionalities. These modifications are often pursued to investigate structure-activity relationships, enhance metabolic stability, or create probes for biological studies.

Researchers have synthesized various lysine analogs by modifying the side chain, for instance, by introducing amide linkages or altering chain length, to probe the substrate specificity of enzymes like histone acetyltransferases (KATs) and methyltransferases ru.nlresearchgate.net. Stable bioisosteres of natural post-translational modifications, such as malonyllysine, have also been developed for improved stability and ease of incorporation into peptides via SPPS biorxiv.org.

Peptides containing Nε-acetyllysine have been synthesized to study their biological roles, such as in the context of opioid receptor selectivity nih.gov or as substrates for enzymes like ε-lysine acylase cdnsciencepub.com. Furthermore, Nε-acetyl lysine derivatives have been designed as potent inhibitors for enzymes like histone deacetylases (HDACs), incorporating specific zinc-binding groups alongside the acetylated lysine moiety royalsocietypublishing.org. The synthesis of such analogs often involves the strategic use of protecting groups like Z or Fmoc on the α-amino group and various strategies for amide formation at the C-terminus, demonstrating the broad applicability of these modified lysine building blocks in medicinal chemistry and chemical biology.

Structural and Conformational Research on Z Lys Ac Nh and Its Chemical Environment

Spectroscopic Characterization in Structural Elucidation (NMR, Mass Spectrometry, FTIR)

Spectroscopic techniques are indispensable for confirming the structure and purity of synthetic compounds like Z-Lys(Ac)-NH. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and environment, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups.

While specific spectroscopic data for this compound as a standalone compound may be found in specialized synthesis literature, studies on related lysine (B10760008) derivatives offer insights into expected spectral features. For instance, N-alpha-Acetyl-L-lysine, a related compound, exhibits characteristic signals in ¹H NMR, including a singlet for the acetyl methyl group around 2.0 ppm and distinct signals for the lysine side chain protons and the α-proton thermofisher.comnih.govmassbank.eu. The benzyloxycarbonyl (Cbz) group, present in this compound, would contribute signals from its aromatic ring protons (typically 7.2-7.4 ppm) and the benzylic methylene (B1212753) protons (around 5.0 ppm), along with the carbamate (B1207046) NH proton. In ¹³C NMR, the carbonyl carbons of the Cbz group, the acetyl group, and the C-terminal amide would appear in the characteristic ~150-180 ppm range nih.gov.

Mass spectrometry, particularly techniques like Electrospray Ionization (ESI) or Gas Chromatography-Electron Ionization (GC-EI) coupled with Time-of-Flight (TOF) detection, is crucial for determining the molecular weight of this compound. For N-alpha-Acetyl-L-lysine, the exact mass is approximately 188.116 Da nih.govmassbank.eu. The presence of the Cbz group (C7H7O2) and the acetyl group (C2H3O) on lysine (C6H14N2O2) would result in a higher molecular weight for this compound. Fragmentation patterns in MS/MS can further confirm the presence and location of these protecting groups and the amide functionality nih.gov.

FTIR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would include:

N-H stretching vibrations from the Cbz carbamate and the C-terminal amide (typically around 3300-3400 cm⁻¹) researchgate.net.

C-H stretching vibrations from the aliphatic side chain and the benzyl (B1604629) group.

Strong C=O stretching vibrations from the Cbz carbamate (around 1700 cm⁻¹), the acetyl group (around 1650 cm⁻¹), and the C-terminal amide (around 1640-1680 cm⁻¹) researchgate.netresearchgate.net.

Computational Modeling and Molecular Dynamics Simulations of Lysine Amide Structures and Peptides

MD simulations track the atomic movements of a molecular system over time, providing insights into how lysine side chains, particularly when modified, explore different conformations. Studies on lysine side chain dynamics reveal that the amino group's mobility and hydrogen bonding patterns are crucial for its interactions nih.govmdpi.comresearchgate.net. Acetylation of the ε-amino group of lysine, as in this compound, significantly alters its charge and hydrogen bonding potential compared to the free amino group of lysine wikipedia.org. Computational models can predict how this modification affects the local and global conformation of a peptide, potentially influencing its folding pathways and stability acs.orgmdpi.com. Furthermore, computational approaches are increasingly used to predict sites of lysine post-translational modifications, including acetylation, by analyzing sequence and structural features nih.govoup.com.

Intermolecular Interactions and Their Energetic Contributions

The structural and conformational properties of this compound are also dictated by the intermolecular forces it can form with its surrounding environment, whether in solution or as part of a larger peptide or protein.

Cation-π Interactions in Lysine-Containing Peptides

Cation-π interactions are non-covalent attractions between a positively charged species (cation) and the delocalized π-electron system of an aromatic ring researchgate.netproteopedia.orgnih.gov. Lysine, with its positively charged ε-amino group at physiological pH, is a prime candidate for engaging in cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan mdpi.comresearchgate.netnih.govmdpi.comacs.org. These interactions can play a significant role in stabilizing protein structures, mediating protein-protein or protein-ligand recognition, and influencing peptide self-assembly researchgate.netproteopedia.orgnih.govacs.org.

However, in this compound, the ε-amino group is acetylated. Acetylation neutralizes the positive charge on the ε-amino group, rendering it neutral and thus unable to participate in cation-π interactions as a cation wikipedia.org. While the acetyl group itself contains a carbonyl oxygen that could act as a hydrogen bond acceptor, the primary cation-π interaction mediated by the lysine side chain's positive charge is precluded by acetylation. This distinction is critical when comparing the behavior of acetylated lysine residues with their unmodified counterparts in peptide systems.

Hydrogen Bonding Networks in Lysine Amide Structures

Hydrogen bonding is a fundamental force in molecular recognition and structural stabilization. This compound possesses multiple potential hydrogen bond donors and acceptors. The benzyloxycarbonyl group has a carbamate NH donor and a carbonyl oxygen acceptor. The acetyl group on the ε-amino nitrogen provides an amide NH donor and a carbonyl oxygen acceptor. The C-terminal amide group contains an NH donor and a carbonyl oxygen acceptor. The lysine side chain, even when acetylated, retains its aliphatic carbons and the modified nitrogen atom.

These groups can participate in intra- and intermolecular hydrogen bonds, forming complex networks that influence conformation. For instance, the amide NH of the acetyl group and the C-terminal amide can donate hydrogen bonds, while the carbonyl oxygens of the acetyl, Cbz, and amide groups can accept them libretexts.orgyasara.orgrsc.org. Studies on lysine side chains in proteins highlight their dynamic hydrogen bonding with water molecules or other protein residues, contributing to side chain mobility and interaction specificity nih.govmdpi.comresearchgate.netnih.gov. The presence of the acetyl group on the ε-amino nitrogen will modify the specific hydrogen bonding patterns compared to an unacetylated lysine, potentially altering the stability and accessibility of these interactions within a peptide sequence.

Advanced Research Applications and Methodological Development

Design and Synthesis of Peptidomimetic Ligands Incorporating Nε-Acetylated Lysine (B10760008)

The incorporation of Nε-acetylated lysine into peptide sequences is a key strategy for designing potent and selective peptidomimetic inhibitors of enzymes that recognize acetylated substrates, such as coactivator associated arginine methyltransferase 1 (CARM1). The acetyl group can significantly influence binding affinity and selectivity by altering electrostatic interactions and desolvation energy upon binding. nih.gov

Research into the inhibition of CARM1, a protein arginine methyltransferase, has demonstrated the critical role of lysine acetylation in substrate recognition. A study involving the design of peptidomimetic inhibitors based on the histone H3 tail sequence revealed that the acetylation state of a lysine residue adjacent to the target arginine significantly modulates inhibitory potency. nih.gov Peptidomimetics were synthesized where an adenosine (B11128) group was incorporated at the target Arginine-17, and the neighboring Lysine-18 was either acetylated (Lys18Ac) or remained as a free amine (Lys18-NH2). nih.gov

The findings showed that acetylation at Lys18 consistently led to a decrease in the half-maximal inhibitory concentration (IC50), indicating a potentiation of the inhibitory effect. This enhancement is attributed to favorable interactions within the enzyme's active site and potentially a reduced energetic cost of desolvation for the acetylated peptide prior to binding. nih.gov The selectivity of these inhibitors was also notable; they showed a high degree of selectivity for CARM1 over another protein arginine methyltransferase, PRMT1. nih.gov

Peptidomimetic Sequence (H3 tail-based)Modification at Lys18Target EnzymeIC50 (nM)
H3(13-21)R17Lys18-NH2CARM1240
H3(13-21)R17Lys18AcCARM1140
H3(13-24)R17Lys18-NH2CARM1120
H3(13-24)R17Lys18AcCARM190
H3(15-21)R17Lys18-NH2CARM1110
H3(15-21)R17Lys18AcCARM140

R indicates the Arginine residue where an adenosine group is incorporated.* Data sourced from structural and inhibition studies of CARM1. nih.gov

Development of Chemical Probes for Lysine Modification Research

Chemical probes containing Nε-acetylated lysine or its analogs are indispensable for studying the enzymes that regulate lysine acetylation, namely histone acetyltransferases (HATs) and histone deacetylases (HDACs). These probes can be designed as substrates, inhibitors, or activity-based probes to investigate enzyme function and identify new therapeutic agents. nih.gov

The synthesis of such probes often involves incorporating modified lysine residues into peptide sequences. For instance, replacing the natural Nε-acetyl-lysine with Nε-thioacetyl-lysine in peptide substrates has been shown to be a general and effective strategy for developing potent and selective inhibitors of human NAD+-dependent protein deacetylases (sirtuins). mdpi.com This substitution creates a substrate analog that binds to the enzyme but is processed differently, leading to inhibition.

Furthermore, unnatural amino acids and their derivatives serve as powerful tools to probe the mechanisms of lysine-modifying enzymes. rsc.orgresearchgate.net By introducing subtle chemical changes to the acetylated lysine side chain, researchers can dissect the substrate specificity and catalytic mechanisms of these enzymes. For example, azalysine analogs, where the ε-CH2 group of lysine is replaced by a nitrogen atom, have been synthesized in acetylated forms to probe histone deacetylases. researchgate.net These chemical tools enable detailed mechanistic and functional studies of the enzymes that install, remove, and recognize lysine post-translational modifications. rsc.orgresearchgate.net The development of these probes relies on synthetic building blocks where the lysine side chain is pre-modified, akin to Z-Lys(Ac)-NH.

Integration of Lysine Derivatives in Polymer and Block Copolymer Synthesis

Nε-protected lysine derivatives are fundamental monomers in the synthesis of advanced polymers and block copolymers with biomedical applications. The ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) monomers derived from protected lysine, such as Nε-benzyloxycarbonyl-L-lysine-NCA (Z-Lys-NCA), is a common method to produce well-defined polypeptides. mdpi.comnih.govuwaterloo.ca

The synthesis of amphiphilic block copolymers, such as Polyethylene-block-poly(L-lysine) (PE-b-PLL), often starts with the polymerization of Z-Lys-NCA initiated by a macroinitiator. mdpi.com Following polymerization, the benzyloxycarbonyl (Z) protecting groups are removed to yield the poly(L-lysine) block with free ε-amino groups. These amino groups can then be chemically modified, for example, by acetylation, to introduce new functionalities into the polymer. This post-polymerization modification allows for the creation of materials like PEG-block-poly(acetylated L-lysine), which can self-assemble into structures responsive to specific enzymes like HDACs. researchgate.net

This synthetic strategy provides precise control over the polymer architecture and the density of functional groups. The resulting block copolymers can self-assemble into various nanostructures, such as micelles, and exhibit stimuli-responsive behavior, making them suitable for applications like drug delivery. mdpi.comnih.gov

Polymer/Block CopolymerMonomers / PrecursorsSynthetic MethodKey Feature / Application
Polyethylene-block-poly(L-lysine) (PE-b-PLL)Ethylene, Z-Lys-NCALiving Polymerization & ROPAmphiphilic, self-assembly into micelles for drug delivery. mdpi.com
Polylactide-block-poly(L-lysine) (PLA-b-PLy)Lactide, Z-Lys-NCARing-Opening Polymerization (ROP)Biodegradable, potential for targeted drug delivery systems. uwaterloo.ca
PEG-block-poly(acetylated L-lysine)PEG-NH2, Poly(L-lysine)Post-polymerization acetylationEnzyme-responsive nanomaterials for intelligent encapsulation. researchgate.net
PLys(Z)-block-PEG-block-PLys(Z)H2N-PEG-NH2, Z-Lys-NCARing-Opening Polymerization (ROP)Forms polyion complex-driven flower micelles and hydrogels. nih.gov

Contribution to the Study of Post-Translational Modifications Beyond Acetylation

The presence of an acetyl group on a lysine residue can significantly influence other post-translational modifications, a phenomenon known as PTM crosstalk. nih.gov Lysine acetylation can physically block or create recognition sites for other modifications like ubiquitination, sumoylation, and methylation on the same or adjacent residues. nih.gov Synthetic peptides containing Nε-acetylated lysine are crucial for dissecting these complex regulatory networks.

By incorporating acetylated lysine at specific sites in a peptide, researchers can investigate how this modification affects the activity of enzymes responsible for other PTMs. For example, the acetylation of a specific lysine can inhibit methylation or ubiquitination at that same site because the ε-amino group is no longer available. nih.gov

Moreover, studies have identified other lysine modifications that are structurally and chemically similar to acetylation, such as Nε-formylation. N-formylation of lysine in histone proteins has been observed as a secondary modification arising from oxidative DNA damage and represents an endogenous mimic of lysine acetylation. pnas.org The structural similarity suggests that formylation could potentially interfere with the normal cellular machinery that reads, writes, and erases acetylation marks, thereby affecting gene expression. pnas.org The use of precisely modified synthetic peptides, enabled by derivatives like this compound, is essential for studying the biological consequences of these alternative acylations and their interplay with the established acetylation-dependent pathways.

Q & A

Q. What are the key considerations for synthesizing Z-Lys(Ac)-NH, and how can its purity and identity be validated?

  • Methodological Answer : this compound synthesis typically involves solid-state polymerization of ε-carbobenzyloxy-L-lysine NTA (Z-Lys NTA) using hexylamine as an initiator. Quantitative conversion is achieved at [M]₀:[I]₀ ratios < 100:1 over ~45 hours . Post-synthesis, the carboxybenzyl (Cbz) protecting group is removed via acidolysis or hydrogenolysis. Purity and identity are validated using:
  • ¹H NMR to confirm monomer conversion and structural integrity.
  • SEC-MALS-DRI for absolute molecular weight determination (range: 8.5–50.0 kg·mol⁻¹) .
  • Key Challenge : Labile primary amines in lysine derivatives require stringent protection-deprotection protocols to avoid side reactions .

Q. How can researchers ensure the specificity of this compound incorporation into biological systems?

  • Methodological Answer : Specificity is achieved using a modified pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair engineered to recognize this compound. This system is introduced into host organisms (e.g., E. coli) to incorporate the unnatural amino acid at sense codons. Key steps include:
  • Validating tRNA synthetase activity via growth assays in media with/without this compound.
  • Confirming protein misfolding or cell impairment only in the presence of this compound, ensuring no off-target effects .
  • Validation : Mass spectrometry of synthesized proteins confirms site-specific incorporation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymerization efficiency between solution-state and solid-state methods for this compound derivatives?

  • Methodological Answer : Discrepancies arise from solvent interactions and initiator accessibility. Solid-state polymerization minimizes solvent interference, enabling higher conversions (e.g., ~100% for Z-Lys NTA vs. <50% in solution) . To troubleshoot:
  • Variable Control : Compare initiator concentrations ([M]₀:[I]₀ ratios) and solvent polarity.
  • Kinetic Analysis : Use time-resolved ¹H NMR to monitor reaction progress.
  • Morphological Studies : SEM/XRD to assess crystallinity effects on polymerization rates .

Q. How can researchers optimize this compound-based biological containment systems to balance efficacy and host viability?

  • Methodological Answer : Balancing toxicity and containment requires:
  • Dose-Response Profiling : Titrate this compound concentrations to identify thresholds for protein misfolding without premature host death.
  • Transcriptomic Analysis : Identify stress-response pathways activated by this compound to engineer compensatory genetic circuits .
  • Orthogonal Systems : Pair this compound with auxotrophic markers (e.g., essential gene knockouts) to prevent escape mutants .

Q. What computational tools predict the structural and functional impacts of this compound incorporation into target proteins?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model:
  • Steric Effects : Compare van der Waals radii of this compound vs. natural lysine.
  • Electrostatic Perturbations : Analyze charge distribution changes using Poisson-Boltzmann solvers.
  • Thermodynamic Stability : Calculate ΔΔG of folding with tools like Rosetta or FoldX. Validate predictions with circular dichroism (CD) spectroscopy and thermal shift assays .

Data Analysis and Reporting Guidelines

Q. How should researchers report this compound-related data to ensure reproducibility?

  • Methodological Answer : Follow NIH preclinical guidelines (e.g., detailed synthesis protocols, statistical thresholds for viability assays) . Include:
  • Raw Data : SEC-MALS-DRI chromatograms, NMR spectra, and growth curves.
  • Statistical Tests : ANOVA for comparing polymerization yields or cell viability across conditions.
  • Ethics Statements : For biological containment studies, address biosafety protocols and containment failure mitigation .

Tables for Key Experimental Parameters

Parameter Optimal Range Analytical Tool Reference
Polymerization Time (Solid-State)45 hours¹H NMR
This compound Toxicity Threshold0.1–1.0 mMGrowth Assays + LC-MS
SEC-MALS-DRI Molecular Weight8.5–50.0 kg·mol⁻¹Multi-Angle Light Scattering

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